3-(Naphthalene-2-sulfonamido)butanoic acid
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Overview
Description
3-(Naphthalene-2-sulfonamido)butanoic acid is a chemical compound characterized by the presence of a naphthalene ring and a sulfonamide group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalene-2-sulfonamido)butanoic acid typically involves the reaction of naphthalene-2-sulfonyl chloride with butanoic acid derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalene-2-sulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(Naphthalene-2-sulfonamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase and metalloproteinases.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Naphthalene-2-sulfonamido)butanoic acid involves its interaction with molecular targets such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonyl chloride: A precursor in the synthesis of 3-(Naphthalene-2-sulfonamido)butanoic acid.
Naphthalene-2-sulfonamide: A related compound with similar structural features.
Butanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and the sulfonamide group, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(naphthalen-2-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-10(8-14(16)17)15-20(18,19)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9-10,15H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATWJQAWGBJFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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